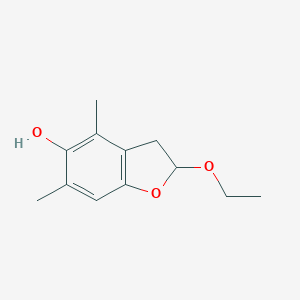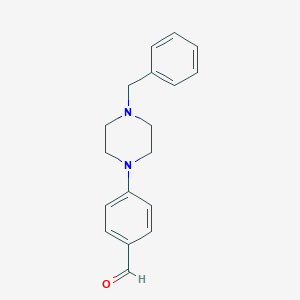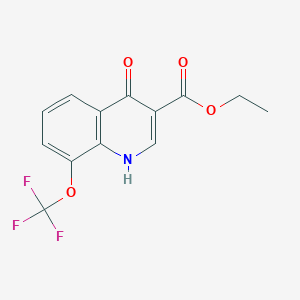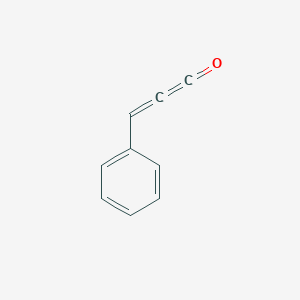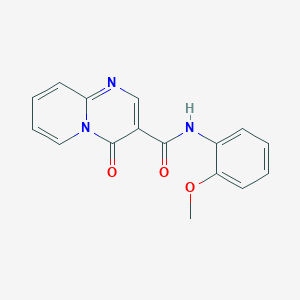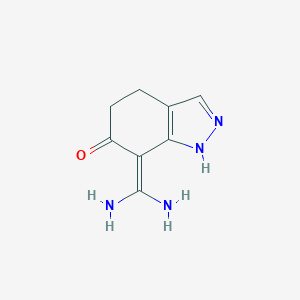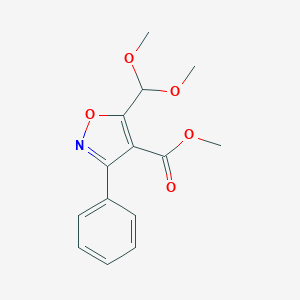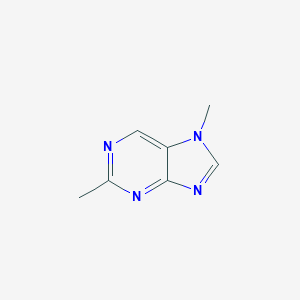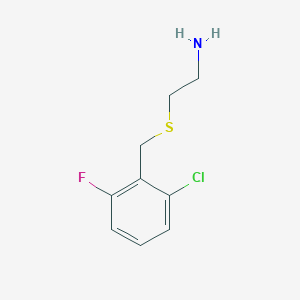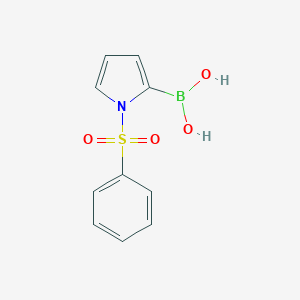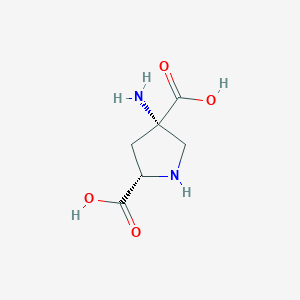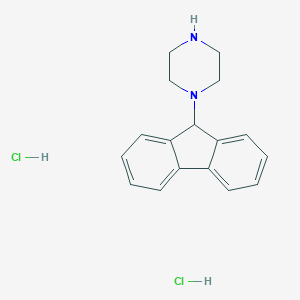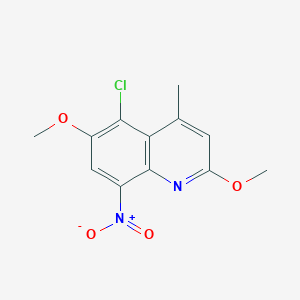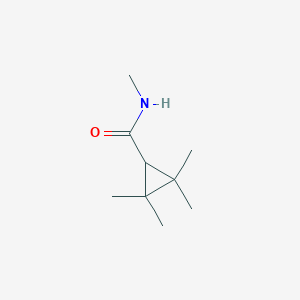
Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- is a chemical compound that has been the subject of extensive research in the field of chemistry and biochemistry. This compound is commonly referred to as PMCA and has been shown to have a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
PMCA has a wide range of applications in scientific research, including its use as a chiral auxiliary in organic synthesis. It has also been shown to be effective in the synthesis of cyclic amino acids and in the preparation of chiral phosphine ligands. Additionally, PMCA has been used in the synthesis of biologically active compounds, including antitumor agents and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of PMCA is not fully understood, but it is believed to act as a chiral auxiliary in organic synthesis. It has also been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to modulate the activity of ion channels.
Biochemical and Physiological Effects:
PMCA has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to modulate the activity of ion channels. It has also been shown to have anti-inflammatory and antitumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PMCA in lab experiments is its ability to act as a chiral auxiliary in organic synthesis. This makes it a useful tool for the preparation of chiral compounds. However, one limitation of using PMCA is its high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are a number of future directions for research on PMCA, including its use in the synthesis of new chiral compounds and its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of PMCA and its biochemical and physiological effects.
Eigenschaften
CAS-Nummer |
171722-69-3 |
|---|---|
Produktname |
Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- |
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
N,2,2,3,3-pentamethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H17NO/c1-8(2)6(7(11)10-5)9(8,3)4/h6H,1-5H3,(H,10,11) |
InChI-Schlüssel |
RDTKJSMWDWTJLP-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC)C |
Kanonische SMILES |
CC1(C(C1(C)C)C(=O)NC)C |
Andere CAS-Nummern |
171722-69-3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One](/img/structure/B60485.png)
